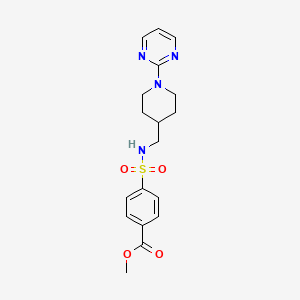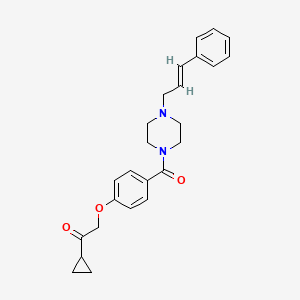
(E)-2-(4-(4-cinnamylpiperazine-1-carbonyl)phenoxy)-1-cyclopropylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(4-(4-cinnamylpiperazine-1-carbonyl)phenoxy)-1-cyclopropylethanone, also known as CPPene, is a synthetic compound that has been studied for its potential therapeutic effects. CPPene is a cyclopropyl ketone derivative that has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties.
Scientific Research Applications
Polymers and Material Science
Research on polymers derived from piperazine compounds, similar to the structure of interest, has shown applications in creating materials with unique thermal and mechanical properties. For instance, polyurethanes derived from piperazine display distinct phase transitions and smectic modifications, indicating potential use in developing new materials with specific thermal responses and mechanical strength (Kricheldorf & Awe, 1989).
Catalysis and Chemical Synthesis
Compounds containing cinnamyl and piperazine moieties have been explored for their catalytic activities. For example, the synthesis and characterization of metal complexes with new Schiff base ligands, akin to the structural features of the compound of interest, demonstrate their potential in catalysis, DNA binding, and antibacterial activities (El‐Gammal et al., 2021). Such research underscores the possibility of employing similar compounds in catalysis and bioactive studies.
Pharmaceutical Applications
The study of cinnarizine, a molecule featuring a cinnamylpiperazine moiety similar to the compound of interest, in pharmacological contexts, such as its synthesis monitoring, indicates the relevance of such structures in drug development and pharmaceutical chemistry (Sarycheva & Vedernikova, 1999). This suggests the potential of the compound of interest in pharmaceutical research, particularly in the development of new therapeutic agents.
Antioxidant and Anticancer Properties
Research on cinnamic acid, a structural component related to the compound , has revealed its antioxidant and potential anticancer properties. This includes its ability to ameliorate myelosuppression and oxidative stress induced by chemotherapeutic agents, highlighting the potential of cinnamic acid derivatives in cancer therapy and protection against chemotherapy side effects (Patra et al., 2012). This area of research may provide insights into the therapeutic applications of similar compounds.
Molecular Mechanics and Conformational Studies
The study of compounds featuring cinnamyl and piperazine structures in the context of molecular mechanics and NMR conformational analysis indicates the potential for such compounds to interact with biological targets, such as opioid receptors (Toma et al., 1992). This suggests the value of the compound of interest in detailed structural and biological interaction studies.
properties
IUPAC Name |
1-cyclopropyl-2-[4-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]phenoxy]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c28-24(21-8-9-21)19-30-23-12-10-22(11-13-23)25(29)27-17-15-26(16-18-27)14-4-7-20-5-2-1-3-6-20/h1-7,10-13,21H,8-9,14-19H2/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYRNGYDLDFKQM-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)COC2=CC=C(C=C2)C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)COC2=CC=C(C=C2)C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-2-methyl-5-[(prop-2-yn-1-yl)amino]benzene-1-sulfonamide](/img/structure/B2386021.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2386022.png)
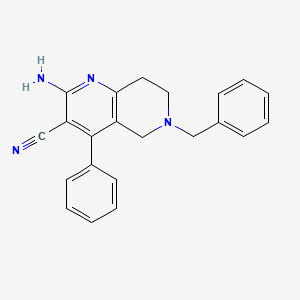
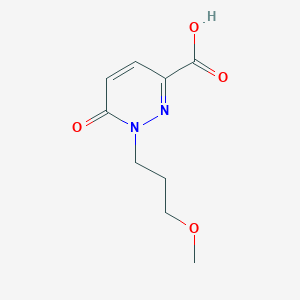
![3-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2386025.png)
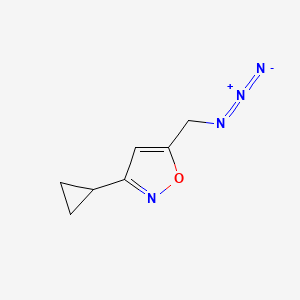

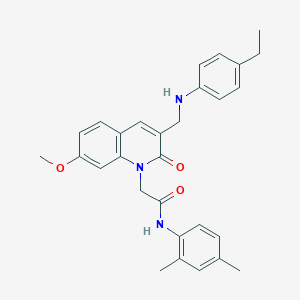
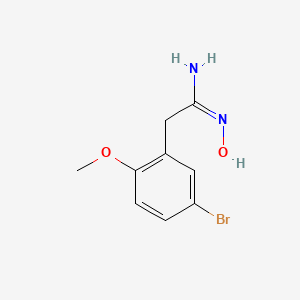
![(E)-N-[4-(3-chloro-1-adamantyl)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2386031.png)
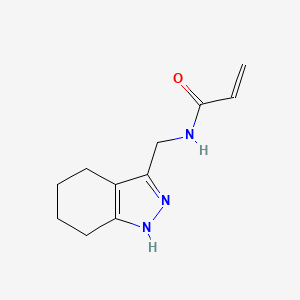
![[2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B2386037.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide](/img/structure/B2386038.png)
